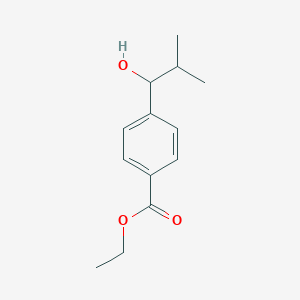
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole is a chemical compound that features a unique structure combining a dioxaborolane ring with an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material, which undergoes a series of substitution reactions to form the desired compound . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a solid form.
Análisis De Reacciones Químicas
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions and various solvents such as methanol and dichloromethane. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is often a biaryl compound formed by the coupling of the boronic acid derivative with an aryl halide .
Aplicaciones Científicas De Investigación
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole exerts its effects involves its ability to participate in various chemical reactions. The boron atom in the dioxaborolane ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution . The oxazole ring provides additional reactivity, allowing the compound to interact with a wide range of molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound features a similar dioxaborolane ring but with a pyridine moiety instead of an oxazole.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: This compound has a benzaldehyde group in place of the oxazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound includes a pyrazole ring instead of an oxazole.
Uniqueness
The uniqueness of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole lies in its combination of the dioxaborolane and oxazole rings, which provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and materials science.
Propiedades
Fórmula molecular |
C9H16BNO3 |
|---|---|
Peso molecular |
197.04 g/mol |
Nombre IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C9H16BNO3/c1-8(2)9(3,4)14-10(13-8)7-5-11-12-6-7/h5,7H,6H2,1-4H3 |
Clave InChI |
FNLPKLGJYWSHPQ-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2CON=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


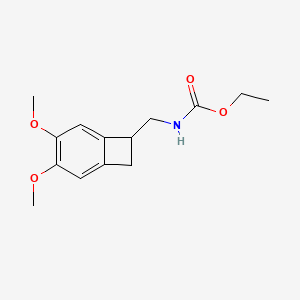

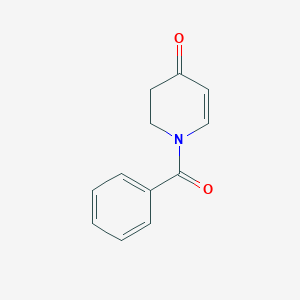
![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
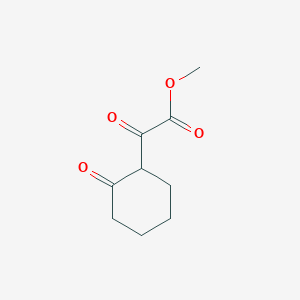


![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)
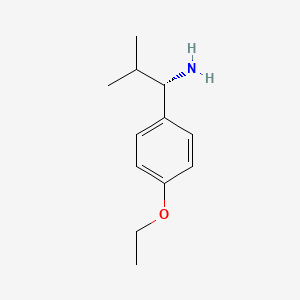
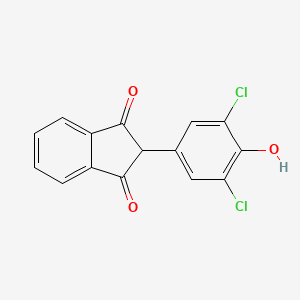
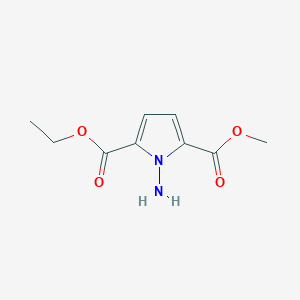

![2-[(2-Nitrophenyl)methyl]-1,1-diphenylhydrazine](/img/structure/B13984681.png)
